molecular formula C21H21N3O2S B2986014 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 872596-49-1

3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No. B2986014
M. Wt: 379.48
InChI Key: DJELWQSAWRLHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide, also known as LMTX, is a small molecule drug that has been studied for its potential use in treating various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, which means it works by preventing the aggregation of tau protein in the brain, a hallmark of neurodegenerative diseases.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research on structurally similar compounds to 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide includes studies on molecular docking and quantum chemical calculations. For instance, molecular structure and spectroscopic data of related compounds have been obtained using Density Functional Theory (DFT) calculations. These studies focus on optimizing molecular geometry, vibrational spectra, and calculating molecular parameters like bond length and angles. Additionally, molecular docking results predict biological effects, which are crucial for understanding the interactions between the compound and biological targets (Viji et al., 2020).

Synthesis and Spectroscopic Characterization

Another area of research involves the synthesis and spectroscopic characterization of similar compounds. Cyclocondensation reactions have been employed to form derivatives with potential biological applications. These studies include the synthesis process, characterization, and the structural analysis of the compounds. For example, cyclocondensation of certain precursors with thiosemicarbazide forms compounds that have been characterized to understand their molecular structure better (Mahesha et al., 2021).

Antioxidant and Anticancer Activity

Research on the antioxidant and anticancer activity of derivatives similar to 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide has shown promising results. Novel derivatives have been synthesized and screened for their antioxidant activity, with some showing higher antioxidant activity than well-known antioxidants like ascorbic acid. Furthermore, these compounds have been evaluated for their anticancer activity against various cancer cell lines, identifying potential compounds with significant cytotoxicity (Tumosienė et al., 2020).

Tubulin Polymerization Inhibition

Compounds related to 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide have been identified as tubulin polymerization inhibitors. These compounds exhibit antiproliferative activity toward human cancer cells by inhibiting tubulin accumulation and microtubule formation, inducing cell cycle arrest in specific cancer cell lines. This research suggests a potential therapeutic application for treating cancer through the inhibition of tubulin polymerization (Minegishi et al., 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-17-10-7-15(8-11-17)9-12-20(25)22-21-18-13-27-14-19(18)23-24(21)16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJELWQSAWRLHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

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